Cas no 1804360-16-4 (2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine)
2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine
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- Inchi: 1S/C7H2F5IN2O3/c8-6(9)4-5(18-7(10,11)12)2(13)1-3(14-4)15(16)17/h1,6H
- InChI Key: GCMNNMIFZMEHCT-UHFFFAOYSA-N
- SMILES: IC1C=C([N+](=O)[O-])N=C(C(F)F)C=1OC(F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 310
- XLogP3: 3.5
- Topological Polar Surface Area: 67.9
2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029091247-1g |
2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine |
1804360-16-4 | 97% | 1g |
$1,519.80 | 2022-04-02 |
2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine
Introduction to 2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1804360-16-4) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine, identified by its CAS number 1804360-16-4, is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its versatile structural features and potential applications in drug discovery. This compound belongs to the pyridine class, a scaffold widely recognized for its prevalence in biologically active molecules. The presence of multiple substituents, including difluoromethyl, iodo, nitro, and trifluoromethoxy groups, endows it with unique electronic and steric properties that make it a valuable intermediate in synthetic chemistry.
The difluoromethyl group is particularly noteworthy for its ability to enhance metabolic stability, improve binding affinity, and modulate pharmacokinetic profiles in drug candidates. In recent years, the incorporation of fluorinated moieties into pharmaceuticals has become a cornerstone of medicinal chemistry, with compounds featuring difluoromethyl groups demonstrating improved efficacy and reduced toxicity compared to their non-fluorinated counterparts. This trend underscores the growing importance of fluorine chemistry in the development of next-generation therapeutics.
Similarly, the iodo substituent at the 4-position of the pyridine ring serves as a versatile handle for further functionalization via cross-coupling reactions. Iodopyridines are frequently employed in Suzuki-Miyaura, Stille, and Sonogashira couplings, enabling the construction of complex molecular architectures with precision. The nitro group at the 6-position introduces a strong electron-withdrawing effect, which can influence both the reactivity and electronic properties of the molecule. Additionally, the trifluoromethoxy group contributes to lipophilicity and metabolic resistance, further enhancing its utility as a building block in medicinal chemistry.
Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer therapy. The combination of electron-withdrawing groups like the nitro and trifluoromethoxy moieties, along with electron-donating effects from the pyridine nitrogen, creates an optimal balance for selective binding to biological targets. Furthermore, the presence of an iodine atom allows for facile introduction of additional functionalities through transition-metal-catalyzed reactions, facilitating the generation of libraries of derivatives for high-throughput screening.
In addition to its role in oncology research, 2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine has shown promise in developing antimicrobial agents. The structural motif is reminiscent of known bioactive scaffolds that exhibit activity against Gram-negative bacteria and fungi. The fluorinated substituents are particularly relevant here, as they have been shown to improve membrane penetration and disrupt essential bacterial pathways. Preliminary computational studies suggest that this compound may interact with bacterial enzymes involved in DNA replication and transcription, offering a novel approach to combating resistant strains.
The compound's versatility also extends to its application in materials science and agrochemicals. The pyridine core is a common structural element in ligands used in catalysis, and derivatives of this compound have been explored as ligands for transition metals in cross-coupling reactions. Moreover, its stability under various reaction conditions makes it suitable for large-scale synthesis without significant degradation. This reliability is crucial for industrial applications where yield and purity are paramount.
From a synthetic perspective, 2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine serves as an excellent precursor for generating structurally diverse libraries through iterative functionalization. For instance, palladium-catalyzed coupling reactions can be employed to introduce aryl or vinyl groups at different positions on the pyridine ring, while nucleophilic aromatic substitution can be used to replace halogen atoms with other heteroatoms. These strategies allow chemists to rapidly explore novel chemical space while maintaining high regioselectivity.
The growing interest in fluorinated compounds has also spurred innovation in synthetic methodologies tailored to introducing fluorine atoms efficiently. Techniques such as electrophilic aromatic substitution or metal-mediated cross-coupling reactions have been refined to achieve regioselective fluorination at specific positions within complex molecules. This capability is particularly valuable when working with heterocycles like pyridines, where precise control over substitution patterns is essential for achieving desired biological activity.
In conclusion,2-(Difluoromethyl)-4-iodo-6-nitro-3-(trifluoromethoxy)pyridine (CAS No. 1804360-16-4) represents a multifaceted tool with broad applicability across multiple disciplines. Its unique structural features make it an attractive candidate for drug discovery efforts aimed at treating cancer and infectious diseases. Furthermore, its utility as a synthetic intermediate ensures that it will remain a staple in organic synthesis laboratories worldwide. As research continues to uncover new applications for this compound, its importance is likely to grow further within both academic and industrial settings.
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